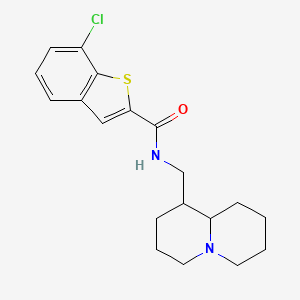![molecular formula C27H25N3O6 B11136717 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11136717.png)
3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Spiro Compound Formation: The spiro linkage is formed by reacting the benzofuran derivative with an indole derivative under specific conditions, often involving a catalyst.
Functional Group Modifications: Introduction of the hydroxy, methyl, and morpholin-4-ylethyl groups is carried out through targeted reactions such as alkylation, hydroxylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholin-4-ylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(2-morpholin-4-ylethyl)spiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25N3O6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C27H25N3O6/c1-28-19-8-4-3-7-18(19)27(26(28)34)22(23(31)21-16-17-6-2-5-9-20(17)36-21)24(32)25(33)30(27)11-10-29-12-14-35-15-13-29/h2-9,16,32H,10-15H2,1H3 |
InChI Key |
LFDAAAVCNXAXDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11136638.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136640.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11136644.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one](/img/structure/B11136649.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136665.png)
![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136679.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11136685.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11136689.png)
![4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11136692.png)
methanone](/img/structure/B11136698.png)



![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136730.png)
